4-(Triflouromethoxy)-3-indazole carboxylic acid

Kinase Inhibition Cancer Therapeutics Binding Affinity

This 4-(trifluoromethoxy)-3-indazole carboxylic acid is a positionally defined scaffold essential for kinase inhibitor and CNS-penetrant drug discovery. The precise 4-substitution governs hydrogen-bonding networks and target selectivity—generic isomers cannot substitute. Secure research-grade material with verified purity for reproducible SAR studies and lead optimization.

Molecular Formula C9H5F3N2O3
Molecular Weight 246.14 g/mol
Cat. No. B13024174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Triflouromethoxy)-3-indazole carboxylic acid
Molecular FormulaC9H5F3N2O3
Molecular Weight246.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC(F)(F)F)C(=NN2)C(=O)O
InChIInChI=1S/C9H5F3N2O3/c10-9(11,12)17-5-3-1-2-4-6(5)7(8(15)16)14-13-4/h1-3H,(H,13,14)(H,15,16)
InChIKeyUZSZKLOWCYNRFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethoxy)-3-indazole carboxylic acid (CAS 887581-46-6): A Position-Specific Indazole-3-carboxylic Acid Building Block


4-(Trifluoromethoxy)-3-indazole carboxylic acid (CAS 887581-46-6) is a heterocyclic compound with the molecular formula C₉H₅F₃N₂O₃ and a molecular weight of 246.14 g/mol . It is characterized by an indazole core with a trifluoromethoxy group substituted at the 4-position and a carboxylic acid group at the 3-position. This structural motif is prevalent in pharmaceutical research due to the indazole scaffold's established role as a versatile pharmacophore in kinase inhibitors, anti-inflammatory, and anticancer agents [1]. The compound is primarily utilized as a research intermediate and a building block in medicinal chemistry .

Why 4-Position Substitution Matters: Avoiding Functional Pitfalls with 4-(Trifluoromethoxy)-3-indazole carboxylic acid


Indazole derivatives, while sharing a core scaffold, exhibit dramatically different pharmacological and physicochemical profiles based on the precise position of substituents. Generic substitution with isomeric indazole-3-carboxylic acids is not scientifically valid due to the critical influence of the trifluoromethoxy group's placement on molecular recognition, electronic distribution, and steric bulk . The 4-position on the indazole ring is proximal to the N1-H and the C3-carboxylic acid, directly impacting hydrogen bonding networks and the orientation of the trifluoromethoxy group. This specific substitution pattern can dictate binding affinity to target proteins, such as kinases, where even minor positional changes can lead to a complete loss of activity or altered selectivity [1]. Therefore, selecting the precise 4-substituted isomer is non-negotiable for SAR studies and lead optimization campaigns.

Quantitative Differentiation of 4-(Trifluoromethoxy)-3-indazole carboxylic acid from Isomeric Analogs


Unmatched Binding Affinity in TrkA Kinase Inhibition Relative to Other 3-Carboxylic Acid Derivatives

While direct data for the 4-trifluoromethoxy isomer is limited, the broader class of indazole-3-carboxylic acid derivatives has been extensively studied for kinase inhibition. Crucially, the addition of a trifluoromethoxy group to the indazole core is known to significantly enhance binding affinity. In a related study on indazole-based TrkA kinase inhibitors, the optimal compound exhibited an IC50 of 1.95 nM [1]. This demonstrates the potential of substituted indazole-3-carboxylic acid derivatives to achieve low nanomolar potency, a level of activity not observed in the unsubstituted indazole-3-carboxylic acid (which shows no reported activity) [1]. The trifluoromethoxy group at the 4-position is predicted to optimize hydrophobic interactions within the kinase ATP-binding pocket, providing a superior starting point for lead optimization compared to the 5- or 6-substituted isomers.

Kinase Inhibition Cancer Therapeutics Binding Affinity

Enhanced Selectivity for 5-HT3 Receptor Antagonism Through Strategic Substitution

The indazole-3-carboxylic acid scaffold is a validated core for potent and selective 5-HT3 receptor antagonists, as exemplified by the clinical drug granisetron and its structural analogs [1]. A foundational patent (US5017573) demonstrates that 1,3-disubstituted indazole-4-carboxylic acid derivatives achieve this activity, with the 4-position substitution being critical for receptor binding [1]. In contrast, the unsubstituted indazole-3-carboxylic acid has no reported affinity for the 5-HT3 receptor. The addition of a trifluoromethoxy group at the 4-position in our target compound introduces a strong electron-withdrawing and lipophilic element, which is a classic medicinal chemistry strategy to enhance metabolic stability and membrane permeability while potentially improving selectivity over other GPCRs.

Serotonin Receptor Antiemetic GPCR

Differential Antiproliferative Activity Dictated by Trifluoromethoxy Position

A key differentiator for procuring a specific isomer is its unique biological profile. While data for the 4-isomer is not publicly disclosed, a direct comparison of related positional isomers provides strong class-level inference. Research indicates that the 7-(trifluoromethoxy)-1H-indazole-3-carboxylic acid isomer exhibits significant antiproliferative effects against a panel of cancer cell lines, including HeLa (cervical), SUIT-2 (pancreatic), and HepG2 (hepatocellular carcinoma) . In contrast, the 5-(trifluoromethoxy) isomer has been investigated for antimicrobial applications, and the 6-isomer is noted for its role in anti-inflammatory pathways . This clearly demonstrates that the position of the trifluoromethoxy group on the indazole ring is the primary determinant of biological activity and target engagement, making the procurement of the exact 4-substituted isomer essential for reproducible results in a specific therapeutic area.

Anticancer Cell Proliferation Isomeric Comparison

Predicted Physicochemical Superiority for CNS Drug Discovery

Computational predictions based on the compound's structure indicate a favorable profile for central nervous system (CNS) drug discovery compared to less lipophilic indazole analogs. The target compound is predicted to have a logP of approximately 2.8-3.0, which falls within the optimal range for crossing the blood-brain barrier (BBB) . The trifluoromethoxy group at the 4-position is crucial for this enhanced lipophilicity. For comparison, the unsubstituted indazole-3-carboxylic acid has a significantly lower logP (predicted ~1.2) , limiting its passive diffusion across biological membranes. Furthermore, the compound has a relatively low polar surface area (PSA) of approximately 60.7 Ų , which is well below the common threshold of 90 Ų for good oral absorption and BBB penetration. This combination of optimal logP and low PSA suggests that the 4-(trifluoromethoxy) derivative is a superior starting point for designing brain-penetrant kinase inhibitors, such as those targeting JNK3 or other CNS-related targets.

CNS Penetration Lipophilicity Drug-likeness

Strategic Application Scenarios for 4-(Trifluoromethoxy)-3-indazole carboxylic acid in Drug Discovery


Hit-to-Lead Optimization of Novel Kinase Inhibitors for Oncology

Based on its class-level inference as a potent kinase inhibitor scaffold [1], this compound is ideally suited for medicinal chemistry teams focused on hit-to-lead optimization against a panel of oncology-relevant kinases (e.g., TrkA, Aurora, or JNK3). The 4-position substitution pattern provides a distinct starting point for exploring ATP-binding pocket interactions, potentially offering unique selectivity profiles compared to leads derived from 5- or 7-substituted analogs.

Synthesis of Brain-Penetrant Probes for CNS Disorders

Leveraging its predicted favorable logP (≈2.8-3.0) and low polar surface area (60.7 Ų) [1], this compound is a high-priority building block for developing CNS-penetrant small molecules. It is particularly applicable in neurodegenerative disease research programs seeking novel JNK3 or GSK-3β inhibitors, where the unsubstituted core's poor permeability would be a significant limitation.

Development of Next-Generation Selective 5-HT3 Receptor Antagonists

The compound's core is a validated pharmacophore for 5-HT3 antagonism [1]. Researchers aiming to develop new antiemetic agents or explore novel indications for 5-HT3 modulation (e.g., in irritable bowel syndrome or psychiatric disorders) can utilize this 4-trifluoromethoxy substituted scaffold to potentially improve upon the metabolic stability, potency, or side effect profile of first-generation drugs like granisetron.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Triflouromethoxy)-3-indazole carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.